molecular formula C7H10 B14477736 Cyclopropene, 3-methyl-3-isopropenyl- CAS No. 71153-31-6

Cyclopropene, 3-methyl-3-isopropenyl-

Cat. No.: B14477736
CAS No.: 71153-31-6
M. Wt: 94.15 g/mol
InChI Key: DCOSXZGSNSMGNT-UHFFFAOYSA-N
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Description

Cyclopropene, 3-methyl-3-isopropenyl- is an organic compound with the molecular formula C₇H₁₀. It is a member of the cyclopropene family, which is characterized by a three-membered carbon ring with one double bond. This compound is notable for its strained ring structure, which imparts unique chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropene, 3-methyl-3-isopropenyl- can be synthesized through various methods. One common approach involves the reaction of alkenes with carbenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide . The reaction of these carbenes with alkenes results in the formation of cyclopropene derivatives.

Industrial Production Methods

Industrial production of cyclopropene compounds often involves the thermal decomposition of suitable precursors. For example, the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at approximately 300°C can yield cyclopropene .

Chemical Reactions Analysis

Types of Reactions

Cyclopropene, 3-methyl-3-isopropenyl- undergoes a variety of chemical reactions due to its strained ring structure. These include:

Common Reagents and Conditions

Common reagents used in reactions with cyclopropene, 3-methyl-3-isopropenyl- include halogens, hydrogen halides, and metal catalysts. Reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with halogens can yield dihalogenated cyclopropanes, while polymerization can produce high-molecular-mass polymers with unique properties .

Mechanism of Action

The mechanism of action of cyclopropene, 3-methyl-3-isopropenyl- involves its ability to participate in various chemical reactions due to its strained ring structure. The compound can act as a reactive intermediate in free-radical chain reactions and cycloaddition reactions . Its molecular targets and pathways include interactions with metal catalysts and enzymes that facilitate its transformation into more stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropene, 3-methyl-3-isopropenyl- is unique due to its combination of a strained three-membered ring and the presence of both methyl and isopropenyl substituents. This structure imparts high reactivity and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

71153-31-6

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

3-methyl-3-prop-1-en-2-ylcyclopropene

InChI

InChI=1S/C7H10/c1-6(2)7(3)4-5-7/h4-5H,1H2,2-3H3

InChI Key

DCOSXZGSNSMGNT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C=C1)C

Origin of Product

United States

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